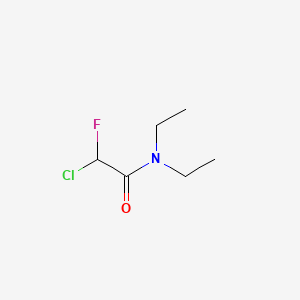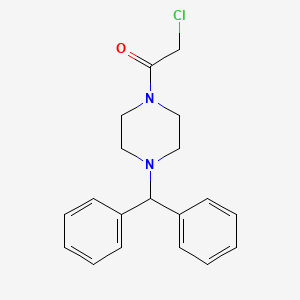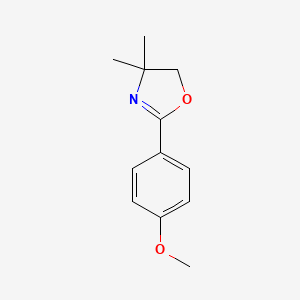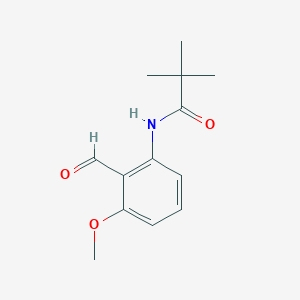![molecular formula C9H7NOS B1297106 Benzo[b]thiophene-3-carboxamide CAS No. 858117-17-6](/img/structure/B1297106.png)
Benzo[b]thiophene-3-carboxamide
Overview
Description
Benzo[b]thiophene-3-carboxamide is a heterocyclic compound that contains a sulfur atom within its five-membered ring structure. This compound is part of the thiophene family, which is known for its significant applications in medicinal chemistry and material science. This compound has garnered interest due to its potential therapeutic properties and its role as a molecular scaffold in drug design .
Mechanism of Action
Target of Action
Benzo[b]thiophene-3-carboxamide primarily targets the STING (Stimulator of Interferon Genes) protein . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells . STING serves as a pattern-recognition receptor (PRR) as well as an adaptor molecule, which can be directly stimulated by cyclic dinucleotides (CDNs) to activate the innate immune system .
Mode of Action
This compound interacts with STING by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction between the agonist and the CDN-binding domain of the STING protein . This interaction activates STING, triggering the IRF and NF-κB pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-carboxamide typically involves the cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates. This tandem Rh-catalyzed intramolecular heterocyclization is a common method used to prepare substituted benzo[b]thiophene-3-carboxamides . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, which can be catalyzed by CuBr/1,10-Phen in an Ullmann cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. One such method involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids, followed by cyclization to form the benzo[b]thiophene core .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]thiophene-3-carboxylic acid derivatives, while reduction can produce benzo[b]thiophene-3-carboxylates .
Scientific Research Applications
Benzo[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[b]thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
- Thiophene-2-carboxamide
- Thiophene-3-carboxamide
- Benzo[b]thiophene-2-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent set it apart from other similar compounds .
Properties
IUPAC Name |
1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDOADTRZGPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the pharmacological properties of benzo[b]thiophene-3-carboxamide derivatives?
A1: Research has explored the potential of this compound derivatives for various pharmacological activities. Studies have shown that certain derivatives exhibit local anesthetic, anticholinergic, and antihistaminic properties [, ]. For instance, dialkylaminoethyl benzo[b]thiophene-3-carboxylates, N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, and 2-dialkylaminoethyl benzo[b]thiophene-3-carbamates displayed notable activity in these areas [, ].
Q2: How does the structure of this compound influence its antioxidant activity?
A2: In a study comparing different series of benzothienopyridines and benzothienopyrimidines, the presence of specific substituents on the this compound core significantly impacted their antioxidant activity against DPPH and ABTS radicals []. Notably, 2-amino-benzo[b]thiophene-3-carboxamide (2) and 2-pyridine-2-phenyl-,5,6,7,8,9-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine (6d) exhibited the most potent radical scavenging activity, comparable to the reference standard Trolox []. This highlights the importance of specific structural features for optimal antioxidant efficacy.
Q3: Can you describe a scalable synthesis route for a specific this compound derivative?
A3: A scalable synthesis of N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)this compound (AG-28262), a VEGFR inhibitor, was achieved through a multi-step process []. Key improvements for large-scale manufacturing included a two-step thiophenol alkylation/cyclization for a key intermediate and a stepwise imidazole synthesis replacing a challenging palladium-mediated coupling reaction [].
Q4: Are there any known synthetic routes for creating diverse this compound derivatives?
A4: Researchers have developed various synthetic approaches for this compound derivatives. One method utilizes (ortho-alkynyl)phenyl methoxymethyl sulfides and isocyanates in a rhodium-catalyzed tandem cyclization-addition sequence to efficiently produce the desired compounds []. Another study employed 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide (3) as a versatile starting material for synthesizing a range of derivatives, including 4-thiazolidinones, thiazolidines, thiophene analogs, and more []. These diverse synthetic strategies offer flexibility in exploring the chemical space of benzo[b]thiophene-3-carboxamides for various applications.
Q5: Has the antimicrobial activity of this compound derivatives been investigated?
A5: Yes, certain this compound derivatives have shown promising antimicrobial properties []. Specifically, compound 12b, derived from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide, displayed significant antimicrobial activity against Ampicillin-sensitive strains []. This finding suggests the potential of this class of compounds as a source of novel antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


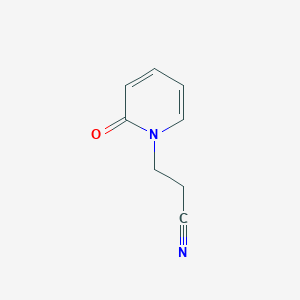



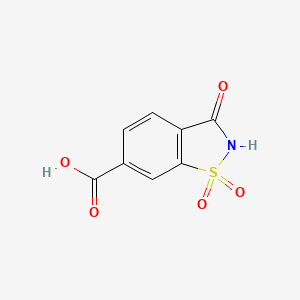
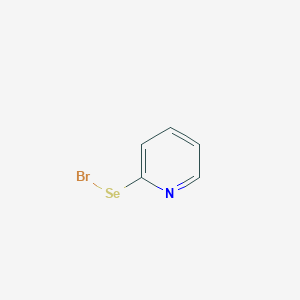
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
